molecular formula C17H24O7 B1355552 4'-Formylbenzo-18-crown 6-Ether CAS No. 60835-74-7

4'-Formylbenzo-18-crown 6-Ether

Cat. No. B1355552
CAS RN: 60835-74-7
M. Wt: 340.4 g/mol
InChI Key: ALMXRNQJWRGNMG-UHFFFAOYSA-N
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Description

“4’-Formylbenzo-18-crown 6-Ether” is a chemical compound with the molecular formula C17H24O7 and a molecular weight of 340.37 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of “4’-Formylbenzo-18-crown 6-Ether” is complex. It is a macrocyclic compound, which means it consists of a ring of atoms. The ring includes 17 carbon atoms, 24 hydrogen atoms, and 7 oxygen atoms .


Chemical Reactions Analysis

Crown ethers, such as “4’-Formylbenzo-18-crown 6-Ether”, are known to complex a wide range of inorganic and organic cations as well as neutral guest species . They are widely used in several areas of fundamental and applied chemistry . The functionalisation of crown ethers is crucial to obtain compounds that could carry out multiple functions and could be incorporated in sophisticated systems .


Physical And Chemical Properties Analysis

“4’-Formylbenzo-18-crown 6-Ether” is a solid substance at 20 degrees Celsius . It has a molecular weight of 340.37 . The compound appears as a white to light yellow powder or crystal . Its melting point is 59-61 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of 4'-Formylbenzo-18-crown-6-Ether and related compounds has been achieved through methods like Smith modification of Duff reaction. These methods have enabled the convenient synthesis of this compound in excellent yields, proving crucial for further applications in scientific research (Wada et al., 1980).

Applications in Polymer Chemistry

  • Polyurethane Synthesis : 4'-Formylbenzo-18-crown-6-Ether has been utilized in the synthesis of novel polyurethanes with macroheterocyclic structures in the polymer backbone. This application demonstrates the versatility of this compound in creating new materials with potential for various industrial and technological uses (Herweh, 1983).

Ion Transport and Recognition

  • Anion Exchange Membranes : This compound has been used in the development of anion exchange membranes for fuel cells, showing better anionic conductivity and alkali resistance stability. This application highlights its role in advancing fuel cell technology (Zheng et al., 2019).
  • Cation Recognition : Studies have shown the ability of 4'-Formylbenzo-18-crown-6-Ether to form complexes with various metal ions, demonstrating its potential in the field of cation recognition and extraction (Luk’yanenko et al., 1981).

Medicinal and Biological Applications

  • Antifungal Activity : Derivatives of this compound have been synthesized and tested for antifungal activity against various fungal species. This indicates its potential use in developing new antifungal agents (Patil et al., 2016).

Environmental Applications

  • Water Molecule Encapsulation : The structure of hydrated clusters of dibenzo-18-crown-6-ether has been investigated, revealing insights into water molecule encapsulation within the crown cavity. This research contributes to the understanding of molecular interactions and encapsulation phenomena in environmental contexts (Kusaka et al., 2008).

Safety And Hazards

“4’-Formylbenzo-18-crown 6-Ether” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, get medical advice or attention . If the compound gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions of “4’-Formylbenzo-18-crown 6-Ether” and similar compounds lie in their potential applications in various areas of chemistry. Their ability to complex a wide range of ions makes them useful in many chemical reactions . Furthermore, the development of new synthesis methods and the exploration of direct functionalisation of crown ethers could open up new possibilities for these compounds .

properties

IUPAC Name

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c18-14-15-1-2-16-17(13-15)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-16/h1-2,13-14H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXRNQJWRGNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)C=O)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492136
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Formylbenzo-18-crown 6-Ether

CAS RN

60835-74-7
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Formylbenzo-18-crown 6-Ether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
AY Lebedeva, OA Fedorova, VB Tsvetkov… - Dyes and …, 2018 - Elsevier
… A mixture of 4′-formylbenzo-18-crown-6 ether (200 mg, 0.59 mmol), 1,4-dimethylpyridinium tosylate (156 mg, 0.59 mmol) and pyrrolidine (58 μL, 0.7 mmol) in dry n-BuOH (3 mL) was …
Number of citations: 16 www.sciencedirect.com
SP Gromov, NA Lobova, AI Vedernikov… - Russian Chemical …, 2009 - Springer
… The dye 1 was synthesized in two ways: by the con densation of quaternary salt 2 5 with 4 formylbenzo 18 crown 6 ether (the yield was 45%) and quaternization of styrylpyridine (E)3 9 …
Number of citations: 7 link.springer.com
TP Martyanov, AP Vorozhtsov, NA Aleksandrova… - ACS …, 2022 - ACS Publications
… also contained several new signals and two singlets at 10.02 and 9.82 ppm, which can be assigned to the aldehyde protons of benzaldehyde and 4′-formylbenzo-18-crown-6 ether, …
Number of citations: 1 pubs.acs.org
TP Martyanov, AP Vorozhtsov, NA Aleksandrova… - Russian Chemical …, 2023 - Springer
… The photo lysis products included the rctt-4 cyclobutane isomer, phenanthrene 5, benzaldehyde, and 4-formylbenzo-18-crown-6-ether (6). The effective quantum yield of phenanthrene …
Number of citations: 0 link.springer.com
AI Vedernikov, SP Gromov, NA Lobova… - Russian chemical …, 2005 - Springer
… 4 Formylbenzo 18 crown 6 ether was prepared according to a known procedure.… Then 4 formylbenzo 18 crown 6 ether (2.00 g, 5.88 mmol) was added and the reaction mixture was …
Number of citations: 19 link.springer.com
SP Gromov, AI Vedernikov, LG Kuz'Mina… - Russian Chemical …, 2009 - Springer
… Two minor products are the deep photooxidation product 4 formylbenzo 18 crown 6 ether (3), which was observed previously11 upon pro longed photolysis of (E)1, and the …
Number of citations: 23 link.springer.com
T Sugano, SJ Blundell, W Hayes, H Tajima… - … status solidi c, 2012 - Wiley Online Library
… 5-tetramethyl-4,5-dihydro-3-oxido-1H-imidazol-3ium-2-yl-1-oxyl] and 18C6PIN, were synthesized from 4formylbenzo-15-crown-5-ether (Tokyo Kasei) or 4formylbenzo-18-crown-6-ether …
Number of citations: 1 onlinelibrary.wiley.com
SP Gromov, AI Vedernikov, EN Ushakov… - New Journal of …, 2005 - pubs.rsc.org
… The synthesis of bis(crown) stilbene 1b has been previously described in the literature and is based on the condensation of 4′-formylbenzo-18-crown-6 ether in the presence of Ti(III) …
Number of citations: 56 pubs.rsc.org
SP Gromov, EN Ushakov, AI Vedernikov… - Organic …, 1999 - ACS Publications
… Bis(18-crown-6) stilbene 1 was obtained from 4‘-formylbenzo-18-crown-6 ether in 21% yield. Compounds 2 and 3 were synthesized as depicted in Scheme 1. trans-1,2-Bis(4- pyridyl)…
Number of citations: 65 pubs.acs.org
TP Martyanov, EN Ushakov, VN Nuriev… - The Journal of …, 2021 - ACS Publications
… A solution of 4′-formylbenzo-18-crown-6 ether (0.33 g, 0.97 mmol) in dry DMF (4 mL) was added (in portions) to the mixture and then stirred for 75 h in the dark. The reaction mixture …
Number of citations: 10 pubs.acs.org

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